Denopamine

β1-adrenergic receptor selectivity ratio cardiotonic agent

Researchers requiring β1-adrenergic stimulation in chronic heart failure models face a critical challenge: full agonists (dobutamine, isoproterenol) carry high arrhythmogenic risk and cause receptor desensitization. Denopamine solves this as an orally active, selective β1-AR partial agonist. • β1/β2 selectivity ratio: 4.1-7, minimizing β2-mediated confounding effects. • Intrinsic activity: 0.8 (vs. isoproterenol); safety ratio >126 (vs. 80 for dobutamine). • Oral bioavailability with ~7 h duration; minimal receptor desensitization in chronic dosing. Supplied with ≥98% purity (HPLC); shipped ambient; global stock available.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 71771-90-9
Cat. No. B1670247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenopamine
CAS71771-90-9
Synonyms(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol
1-(p-hydroxyphenyl)-2-((3,4-dimethoxyphenethyl)amino)ethanol
denopamine
TA 064
TA-064
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC
InChIInChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m0/s1
InChIKeyVHSBBVZJABQOSG-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Denopamine (CAS 71771-90-9): A Selective β1-Adrenergic Partial Agonist for Cardiac Inotropy Research


Denopamine is an orally active, selective β1-adrenergic receptor partial agonist with positive inotropic activity [1]. It was developed by Tanabe Seiyaku and approved in Japan for treating chronic heart failure, acting primarily by enhancing myocardial contractility without proportionally increasing heart rate or myocardial oxygen consumption . As a small-molecule cardiotonic agent with moderate β1/β2 selectivity (~4- to 7-fold) and partial agonist intrinsic activity (0.8 relative to isoproterenol), denopamine occupies a distinct pharmacological niche among inotropic agents [2][3].

Why Denopamine Cannot Be Replaced by Other β1-Agonists or Inotropic Agents


Denopamine exhibits a unique combination of moderate β1-selectivity and partial agonist activity that distinguishes it from both full agonists like isoproterenol and dobutamine, and from other partial agonists like xamoterol. Its β1/β2 selectivity ratio of 4.1–7 [1][2] confers cardiac specificity while avoiding significant β2-mediated vasodilation. Critically, its intrinsic activity of 0.8 (relative to isoproterenol) [3] and weak arrhythmogenic profile (safety ratio >126 vs. 80 for dobutamine) [4] provide a therapeutic margin not shared by full agonists, which carry higher risks of tachycardia, arrhythmia, and receptor desensitization. Substituting denopamine with dobutamine, dopamine, or isoproterenol would alter the balance of inotropy, chronotropy, and arrhythmogenic potential, making generic interchange scientifically unsound.

Quantitative Differentiation of Denopamine: Head-to-Head Evidence vs. Comparators


β1-Selectivity: Denopamine vs. Dobutamine, Prenalterol, Isoproterenol

Denopamine exhibits a β1/β2 selectivity ratio of 4.1 based on Ki values (KiH=545 nM, KiL=2205 nM), which is superior to dobutamine (1.1), prenalterol (2.6), and isoproterenol (1.5) in the same rat membrane binding assay [1]. In human β-adrenergic receptors expressed heterologously, denopamine displays a 7-fold lower inhibition constant for β1 vs. β2 AR and a 7-fold greater potency in stimulating adenylyl cyclase activity in β1-expressing cells compared to β2-expressing cells [2].

β1-adrenergic receptor selectivity ratio cardiotonic agent binding affinity

Partial Agonist Intrinsic Activity: Denopamine vs. Isoproterenol, Xamoterol, T-0509

In rabbit ventricular myocardium, denopamine acts as a β-receptor partial agonist with an intrinsic activity of 0.8 relative to isoproterenol (full agonist = 1.0) and shifts the isoproterenol concentration-response curve rightward with a Kp of 1.5 µM [1]. In guinea-pig papillary muscle, denopamine shows an intrinsic activity of 83% (isoprenaline = 100%), intermediate between the full agonist T-0509 (99%) and the weak partial agonist xamoterol (28%) [2]. In human β1-AR, denopamine produces <10% of isoproterenol's maximal adenylyl cyclase stimulation, classifying it as a weak partial agonist in that system [3].

partial agonist intrinsic activity positive inotropy receptor desensitization

Arrhythmogenic Safety Margin: Denopamine vs. Dobutamine, Dopamine, Isoproterenol

In coronary-ligated dogs, denopamine exhibits the weakest arrhythmogenic activity among tested inotropic agents. The safety ratio (arrhythmogenic dose / ED100 for positive inotropy) is >126 for denopamine, compared to 80 for dobutamine, 33 for isoproterenol, 19 for dopamine, and 3.8 for norepinephrine [1]. In halothane-anesthetized dogs, denopamine's arrhythmogenic activity was also weaker than both dobutamine and dopamine [2].

arrhythmogenicity safety margin cardiotonic agent inotropic therapy

Inotropic Potency and Duration: Denopamine vs. Dobutamine, Isoproterenol, Norepinephrine, Dopamine

In anesthetized dogs, the ED100 (dose required to increase LV dp/dtmax by 100%) for denopamine is 8.0 µg/kg i.v., compared to 3.8 µg/kg for dobutamine, 0.03 µg/kg for isoproterenol, 0.27 µg/kg for norepinephrine, and 16 µg/kg for dopamine [1]. Orally, denopamine at 0.4 mg/kg increases LV dp/dtmax by 66% with an effect lasting 7 hours in conscious dogs [2].

positive inotropy ED100 LV dp/dtmax dose-response

Receptor Desensitization Profile: Denopamine vs. Isoproterenol

Denopamine causes significantly less β1-AR desensitization than the full agonist isoproterenol. A 20-minute preincubation with denopamine does not induce any decrease in receptor responsiveness, whereas isoproterenol causes marked desensitization [1]. Following 24-hour pretreatment, denopamine produces a slower rate of β1-AR down-regulation than isoproterenol [1]. In chronic in vivo studies, isoproterenol (50 µg/kg s.c. ×3 days) increases ED50 for positive inotropy by 6.8-fold and depresses maximal response to 70%, while denopamine at therapeutic doses (10-20 mg/kg p.o. ×14 days) causes no significant desensitization [2].

receptor desensitization tachyphylaxis β1-adrenergic receptor chronic therapy

Clinical Hemodynamic Efficacy in Chronic Heart Failure: Denopamine Add-on Therapy

In a clinical study of 28 patients with severe chronic heart failure (NYHA class III-IV), addition of denopamine (5 mg t.i.d. ×4 weeks) to conventional therapy significantly increased stroke volume from 32.8±10.0 ml to 36.4±11.1 ml (p<0.05) and improved NYHA functional class in 67.9% of patients, with no significant adverse effects or ECG abnormalities [1]. Subjective symptoms improved in 71.4% of patients [1].

chronic heart failure left ventricular function stroke volume NYHA class

Optimal Research and Procurement Applications for Denopamine Based on Quantitative Evidence


Cardiac β1-Adrenergic Signaling Studies Requiring Subtype Selectivity

For experiments where β2-mediated confounding effects (vasodilation, tremor, metabolic changes) must be minimized, denopamine's 4.1- to 7-fold β1-selectivity [1][2] makes it a superior choice over less selective agonists like dobutamine (selectivity ratio 1.1) or isoproterenol (1.5). This selectivity is particularly valuable in isolated cardiac tissue preparations, in vivo hemodynamic studies, and receptor binding assays where β1-specific effects need to be isolated.

Chronic Oral Inotropic Studies and Long-Term Heart Failure Models

Denopamine's oral bioavailability, 7-hour duration of action (66% increase in LV dp/dtmax at 0.4 mg/kg p.o.) [3], and minimal receptor desensitization at therapeutic doses [4] make it uniquely suited for chronic dosing protocols in rodent and large-animal heart failure models. Unlike isoproterenol (which causes 6.8× ED50 shift and 30% maximal response depression after 3 days), denopamine maintains efficacy during extended administration [4].

Safety Pharmacology Assessment of Arrhythmogenic Potential

In cardiac safety studies where pro-arrhythmic liability must be minimized, denopamine's safety ratio (>126) [5] provides a wider experimental window than dobutamine (80), dopamine (19), or isoproterenol (33). This property is advantageous when inducing positive inotropy in models where arrhythmia susceptibility is a concern (e.g., post-myocardial infarction, heart failure, or genetic arrhythmia models).

Comparative Pharmacology of Partial vs. Full β1-Agonists

Denopamine's intrinsic activity of 0.8 (83% in guinea-pig papillary muscle) [6][7] positions it as an ideal reference compound for studying the functional consequences of partial agonism at β1-AR. When compared with full agonists (isoproterenol, T-0509) and weaker partial agonists (xamoterol, 28%), denopamine enables systematic investigation of the relationship between intrinsic efficacy and outcomes such as inotropy, chronotropy, cAMP production, and receptor trafficking.

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